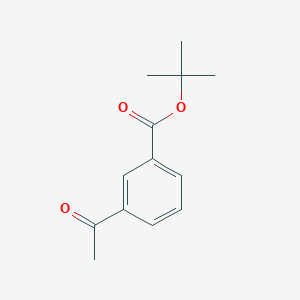

Tert-butyl 3-acetylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-acetylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(14)10-6-5-7-11(8-10)12(15)16-13(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESSMNWGVXXGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677418 | |

| Record name | tert-Butyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317829-73-5 | |

| Record name | tert-Butyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile & Solvent Selection Guide: Tert-butyl 3-acetylbenzoate

CAS: 317829-73-5 | Formula: C₁₃H₁₆O₃ | MW: 220.27 g/mol

Executive Summary

Tert-butyl 3-acetylbenzoate is a critical intermediate in organic synthesis, particularly in the development of functionalized aromatic linkers and pharmaceutical scaffolds.[1] Its solubility behavior is governed by the competition between the lipophilic tert-butyl ester moiety and the polar acetyl (ketone) functional group.[1]

This guide provides a technical analysis of its solubility profile, derived from structural analogs (e.g., tert-butyl benzoate) and standard synthetic workup protocols.[1] It is designed to assist researchers in selecting optimal solvents for reaction , extraction , and purification .[1]

Key Solubility Takeaways

-

High Solubility (Dissolution/Reaction): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Toluene.[1]

-

Moderate/Conditional Solubility (Recrystallization): Alcohols (Methanol, Ethanol), Aliphatic Hydrocarbons (Hexanes, Heptane).[1]

-

Insoluble (Workup/Washing): Water (neutral/acidic pH).[1]

Chemical Profile & Structural Impact on Solubility[1][2]

Understanding the molecular architecture is the first step in predicting solvent interaction.[1]

| Feature | Structural Moiety | Solubility Impact |

| Lipophilicity | Tert-butyl group | Increases solubility in non-polar organic solvents (Hexane, Toluene). Significantly reduces water solubility compared to methyl/ethyl esters.[1] |

| Polarity | Acetyl (Ketone) | Provides a dipole moment, enhancing solubility in polar aprotic solvents (Acetone, DMSO, DMF) and allowing interaction with silica gel during chromatography. |

| Pi-Stacking | Benzene Ring | Facilitates solubility in aromatic solvents (Benzene, Chlorobenzene).[1] |

Predicted Physicochemical Properties[1][3][4]

-

LogP (Octanol/Water Partition): ~3.0 – 3.5 (Estimated).[1] Indicates high lipophilicity.[1]

-

Physical State: Low-melting solid or viscous oil (dependent on purity).[1]

-

Hydrogen Bonding: Hydrogen bond acceptor (Ketone/Ester), but no donor.[1]

Solvent Compatibility Matrix

The following table categorizes common laboratory solvents based on their interaction with this compound.

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Chlorinated | DCM, Chloroform | Excellent | Primary solvent for dissolution, NMR analysis, and reaction media. |

| Esters | Ethyl Acetate (EtOAc) | Excellent | Standard solvent for extraction and silica gel chromatography.[1] |

| Ethers | THF, Diethyl Ether, MTBE | Good to Excellent | Suitable for Grignard reactions or reductions involving this intermediate.[1] |

| Aromatics | Toluene, Benzene | Good | Used for high-temperature reactions; potential recrystallization solvent.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Solubility increases with temperature.[1] Ideal for recrystallization when paired with water or cooled.[1][2] |

| Alkanes | Hexanes, Heptane, Pentane | Low to Moderate | "Anti-solvent" for precipitation or recrystallization.[1] |

| Aqueous | Water | Insoluble | Used as the wash phase in liquid-liquid extraction to remove inorganic salts.[1] |

Experimental Protocols

Protocol A: Solubility Determination Workflow

For verifying solubility when exact data is unavailable.

-

Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Observation (Room Temp):

-

Clear Solution: Soluble (>100 mg/mL).[1]

-

Cloudy/Solid Remains: Proceed to Step 4.

-

-

Sonication: Sonicate for 5 minutes at 25°C.

-

Clear Solution: Moderately Soluble.[1]

-

Solid Remains: Proceed to Step 5.

-

-

Heating: Gently heat to boiling point (if solvent BP < 100°C).

Protocol B: Recrystallization Strategy

Recommended solvent system: Hexanes / Ethyl Acetate.

-

Dissolution: Dissolve the crude this compound in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

-

Anti-Solvent Addition: Slowly add hot Hexanes (or Heptane) dropwise until a faint, persistent cloudiness appears.[1]

-

Clarification: Add a few drops of hot Ethyl Acetate to clear the solution.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

-

Collection: Filter the crystals and wash with cold Hexanes.

Solubility & Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.

Figure 1: Solvent selection decision tree for synthesis, extraction, and purification workflows.

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for Tert-butyl benzoate (Structural Analog). Retrieved February 4, 2026, from [Link]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for recrystallization of aromatic esters).

Sources

Advanced Synthetic Applications of tert-Butyl 3-Acetylbenzoate: A Chemo-Orthogonal Building Block

Executive Summary

Tert-butyl 3-acetylbenzoate (CAS: 317829-73-5) represents a critical bifunctional scaffold in modern medicinal chemistry.[1] Unlike its methyl or ethyl ester counterparts, the tert-butyl ester moiety provides unique steric bulk and electronic stabilization, rendering it resistant to nucleophilic attack under basic conditions while remaining cleanly cleavable under acidic conditions. This guide details the technical utility of this molecule, focusing on its role as a "chemo-orthogonal" linker that allows for the independent manipulation of the acetyl (ketone) and benzoate (ester) functionalities.

Primary Applications:

-

Asymmetric Synthesis: Precursor for chiral 1-(3-carboxyphenyl)ethanol derivatives via Asymmetric Transfer Hydrogenation (ATH).[1]

-

Fragment-Based Drug Discovery (FBDD): Stable linker for synthesizing 3-substituted benzamide libraries.[1]

-

Heterocycle Construction: Scaffold for generating thiazole- or pyrazole-linked benzoic acids.[1]

Chemo-Orthogonality: The Strategic Advantage

The primary reason for selecting this compound over methyl 3-acetylbenzoate is orthogonality .[1] In multi-step synthesis, the tert-butyl group acts as a robust protecting group for the carboxylic acid, surviving conditions that would hydrolyze or transesterify smaller esters.

Stability Profile

| Condition | tert-Butyl Ester | Methyl/Ethyl Ester | Strategic Implication |

| Basic Hydrolysis (NaOH/H₂O) | Stable (Steric hindrance) | Labile | Allows base-mediated ketone modification (e.g., Aldol, Wittig).[1] |

| Nucleophiles (Grignard, LiAlH₄) | Resistant (at low temp) | Reactive | Permits selective addition to the ketone. |

| Acidic Cleavage (TFA/DCM) | Labile (Cleaves to acid) | Stable | Allows late-stage carboxylic acid deprotection.[1] |

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways enabled by this orthogonality.

[1]

Core Workflow: Asymmetric Transfer Hydrogenation (ATH)

One of the most high-value applications of this compound is the synthesis of enantiomerically enriched alcohols.[1] The 3-acetyl group is a prime substrate for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH), yielding chiral intermediates often found in neurokinin receptor antagonists and calcimimetics.[1]

Mechanistic Insight

Using a Ruthenium(II) catalyst with a chiral diamine ligand (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]), the reduction proceeds via a metal-ligand bifunctional mechanism. The tert-butyl ester is crucial here: it prevents competitive coordination to the metal center and eliminates the risk of transesterification with the isopropanol solvent.

Experimental Protocol: Enantioselective Reduction

Note: This protocol is adapted for a 10 mmol scale.

Reagents:

-

Substrate: this compound (2.20 g, 10 mmol)[1]

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)[1]

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol/KOH.[1]

-

Solvent: Dichloromethane (DCM) or neat.[1]

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (32 mg) in degassed DCM (10 mL).

-

Addition: Add the this compound to the catalyst solution.

-

Reaction Initiation: Slowly add the HCOOH/Et₃N complex (3 mL) at 0°C.

-

Monitoring: Stir at room temperature for 12–24 hours. Monitor via chiral HPLC (e.g., Chiralcel OD-H column) to ensure conversion >98% and ee >95%.

-

Work-up: Quench with water, extract with DCM, and dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

-

Success Indicator: The disappearance of the ketone carbonyl peak (~1685 cm⁻¹) in IR and the appearance of a broad O-H stretch (~3400 cm⁻¹). The ester carbonyl (~1715 cm⁻¹) must remain unchanged.[1]

Reductive Amination for CNS-Active Libraries

The acetyl group serves as a gateway to secondary and tertiary amines, a structural motif prevalent in CNS-active drugs (e.g., analogues of Rivastigmine or Cinacalcet). The tert-butyl ester allows this reaction to proceed without the formation of amide byproducts that might occur with methyl esters and primary amines.

Protocol: Direct Reductive Amination

Reagents:

-

Amine: 1.2 equivalents (e.g., cyclopropylamine)

-

Reductant: Sodium triacetoxyborohydride (STAB), 1.5 equivalents.[1]

-

Acid Catalyst: Acetic acid (1 equivalent).[1]

-

Solvent: 1,2-Dichloroethane (DCE).[1]

Workflow:

-

Imine Formation: Dissolve this compound and the amine in DCE. Add acetic acid and stir for 2 hours to form the imine/iminium species.

-

Reduction: Add STAB in one portion. The reaction is typically complete in 4–6 hours.[1]

-

Quench: Quench with saturated NaHCO₃.

-

Result: The tert-butyl ester remains intact, ready for subsequent hydrolysis to the free acid for library coupling.[1]

Late-Stage Diversification & Deprotection

Once the ketone has been transformed (into an alcohol, alkene, or amine), the final step often involves revealing the carboxylic acid to attach the "warhead" or pharmacophore.

Acidolytic Cleavage Protocol

The tert-butyl group is cleaved via an E1-like mechanism, releasing isobutylene gas.[1]

-

Dissolution: Dissolve the functionalized intermediate in DCM (0.1 M).

-

Acid Addition: Add Trifluoroacetic acid (TFA) (DCM:TFA ratio 2:1 or 4:1).

-

Tip: Add a scavenger like triethylsilane (2 eq) if the molecule contains electron-rich aromatic rings to prevent alkylation by the generated tert-butyl cation.[1]

-

-

Reaction: Stir at room temperature for 1–3 hours.

-

Work-up: Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.[1]

Synthesis of Heterocycles (Thiazoles)

The acetyl group can be brominated (using NBS) to form an

References

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. Link

- Context: Establishes the foundational mechanism for the

-

Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Context: The authoritative source for the STAB reductive amin

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

-

Context: Standard reference for the stability profile and deprotection conditions of tert-butyl esters (Section 1 & 4).[1]

-

-

Ohkuma, T., et al. (1995).[1] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope.[1] Journal of the American Chemical Society, 117(9), 2675–2676. Link

-

Context: Supports the substrate scope for acetophenone derivatives in asymmetric synthesis.[1]

-

Sources

Thermal Stability and Decomposition Profile of Tert-butyl 3-acetylbenzoate: A Mechanistic and Methodological Investigation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tert-butyl 3-acetylbenzoate is a substituted aromatic ester with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of a thermally labile tert-butyl ester group necessitates a thorough understanding of its thermal stability and decomposition characteristics to ensure safe handling, storage, and application in synthetic protocols. This guide provides a comprehensive analysis of the predicted thermal decomposition pathways of this compound, grounded in the established principles of physical organic chemistry. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines a robust, self-validating experimental framework for its complete thermal characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to assess the thermal properties of novel ester compounds.

Introduction: The Structural Rationale for Thermal Scrutiny

Tert-butyl esters are frequently employed as protecting groups for carboxylic acids in multi-step organic synthesis. Their utility stems from their stability under a wide range of nucleophilic and reducing conditions, coupled with their facile removal under acidic conditions.[1] However, the bulky tert-butyl group also introduces a specific, low-energy pathway for thermal decomposition: a unimolecular elimination reaction (E_i).

The structure of this compound combines this labile ester with an aromatic ketone. Understanding the thermal decomposition onset and the nature of the resulting products is critical for several reasons:

-

Process Safety: Uncontrolled thermal decomposition can lead to pressure buildup in sealed vessels, posing a significant safety hazard.

-

Reaction Integrity: In syntheses conducted at elevated temperatures, premature decomposition can lead to yield loss and the formation of impurities that complicate purification.

-

Storage and Stability: Defining the safe storage temperature is essential for maintaining the compound's purity and integrity over time.

This guide will first propose the most probable decomposition mechanism based on analogous chemical systems and then provide detailed, field-proven protocols for empirically determining the thermal stability and decomposition products of this compound.

Predicted Thermal Decomposition Pathway

The thermal decomposition of tert-butyl esters lacking a β-hydrogen on the acyl group, such as tert-butyl benzoate, typically proceeds through a non-radical, concerted elimination mechanism (E_i). This pathway involves a six-membered cyclic transition state, leading to the formation of a carboxylic acid and isobutylene.[2] This is a well-established reaction in organic chemistry.

For this compound, the primary decomposition pathway is therefore predicted to be:

-

Initiation: Heating the molecule provides the necessary activation energy.

-

Transition State: A β-hydrogen from one of the methyl groups of the tert-butyl moiety is transferred to the carbonyl oxygen of the ester. This occurs via a six-membered cyclic transition state.

-

Products: The transition state collapses to yield 3-acetylbenzoic acid and isobutylene gas.

The presence of the meta-acetyl group is not expected to electronically influence the E_i mechanism significantly, as it is not in direct conjugation with the ester carbonyl. However, at higher temperatures, secondary decomposition of the primary product, 3-acetylbenzoic acid, could occur.

Sources

A Senior Application Scientist's Technical Guide to Tert-butyl 3-acetylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Building Block in Modern Synthesis

Tert-butyl 3-acetylbenzoate (CAS No. 317829-73-5) is a substituted aromatic ketoester that serves as a valuable intermediate and building block in organic synthesis.[1] Its unique structure, featuring a meta-substituted acetyl group and a sterically hindered tert-butyl ester, presents chemists with a versatile scaffold for constructing more complex molecular architectures. The tert-butyl ester group acts as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions but readily removable under specific acidic conditions. This feature is particularly advantageous in multi-step syntheses where selective deprotection is paramount.

For professionals in drug development, compounds like this compound are instrumental. The ketone and ester functionalities offer orthogonal handles for diverse chemical transformations, such as carbon-carbon bond formations, reductions, and amidations. This allows for the systematic exploration of chemical space around a core scaffold, a fundamental activity in lead optimization and the development of new chemical entities. This guide provides an in-depth overview of its commercial availability, technical specifications, and practical applications.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. The data presented below has been consolidated from various commercial suppliers.

| Property | Value | Source(s) |

| CAS Number | 317829-73-5 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Typical Purity | ≥95% - 97% | [1][3] |

| Appearance | Typically an off-white to yellow solid or oil | General |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General |

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers, typically in research quantities ranging from milligrams to several grams. For larger, multi-kilogram quantities, inquiries into custom synthesis are often required. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

| Supplier | Catalog Number(s) | Available Quantities | Purity | Source |

| Abovchem | AC050505 | 100mg, 250mg, 1g, 5g | 95% | [1] |

| Amadis Chemical Co., Ltd. | A898325 | Milligrams, grams, kilograms | 97% | [3] |

| Reagentia | R00C6LO | 100mg, 250mg, 1g | N/A | [2] |

Note: Availability and stock levels are subject to change. It is recommended to verify directly with the supplier.

Synthetic Pathways: A Brief Overview

While specific proprietary synthesis routes are seldom disclosed by suppliers, the construction of this compound can be logically achieved through standard organic chemistry transformations. A common and cost-effective approach involves the esterification of 3-acetylbenzoic acid.

The primary challenge in this synthesis is the selective esterification of the carboxylic acid in the presence of the ketone. The use of a bulky alcohol, tert-butanol, favors reaction at the more accessible carboxylic acid. A plausible laboratory-scale synthesis involves the reaction of 3-acetylbenzoic acid with a tert-butylating agent under acidic conditions.

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its capacity as a versatile intermediate. Benzoic acid derivatives are a cornerstone of medicinal chemistry, found in numerous approved drugs.[4] This specific building block offers two distinct points for chemical modification, making it highly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Potential Applications:

-

Scaffold for Inhibitor Synthesis: The benzoyl moiety is a common feature in various enzyme inhibitors. The acetyl group can be elaborated through reactions like aldol condensations, Wittig reactions, or reductive aminations to append different pharmacophoric groups.

-

Synthesis of Heterocycles: The ketone functionality can be used as a handle to construct fused or appended heterocyclic ring systems, which are prevalent in biologically active molecules.

-

Pro-drug Development: The tert-butyl ester can be deprotected to reveal the carboxylic acid, which can then be coupled with other molecules to form pro-drugs designed for improved bioavailability or targeted delivery.

Caption: Role as an intermediate in generating compound libraries.

Quality Control and Structural Verification

Before use, especially in sensitive biological assays or GMP-regulated environments, the identity and purity of this compound must be rigorously confirmed. A supplier's CoA provides the initial data, which should be independently verified.

Standard Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most common technique for structural confirmation. The spectrum should show characteristic peaks for the aromatic protons, the methyl protons of the acetyl group, and the highly shielded singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: This analysis will confirm the presence of the correct number of carbon atoms, including the two carbonyl carbons (ketone and ester) and the quaternary carbon of the tert-butyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the compound (220.27 g/mol ).[1] The fragmentation pattern can also provide further structural evidence.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. Using a suitable column and mobile phase, the percentage purity of the compound can be determined by measuring the area of the product peak relative to any impurity peaks.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Fire Safety: While not highly flammable, related benzoate esters are classified as combustible liquids.[8] Keep away from heat, sparks, and open flames.[8]

Disclaimer: This information is for guidance only. Always consult the supplier-provided Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis from 3-acetylbenzoic acid.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

3-acetylbenzoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate, (Boc)₂O (1.5 eq)

-

4-(Dimethylamino)pyridine, DMAP (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-acetylbenzoic acid (1.0 eq) and DMAP (0.1 eq).

-

Solvent Addition: Dissolve the solids in anhydrous DCM. The volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration).

-

Rationale: Anhydrous DCM is used as the solvent because it is relatively non-polar, aprotic, and will not compete in the reaction. A nitrogen atmosphere prevents moisture from interfering.

-

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.5 eq) to the solution portion-wise over 5 minutes. The reaction is often accompanied by effervescence (CO₂ evolution).

-

Rationale: (Boc)₂O serves as the source of the tert-butoxycarbonyl group. DMAP acts as a nucleophilic catalyst to activate the carboxylic acid. An excess of the Boc anhydride ensures the reaction goes to completion.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Quenching and Workup: Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining acid and anhydride.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Rationale: The product is organic-soluble and will be extracted into the DCM layers. The bicarbonate wash removes the acidic starting material and byproducts.

-

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Rationale: The brine wash helps to remove residual water from the organic phase. MgSO₄ is a drying agent that removes the last traces of water.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

References

-

Tert-butyl benzoate | C11H14O2 | CID 69886. PubChem, National Center for Biotechnology Information. [Link]

-

P-Tert-Butylbenzoic Acid Supplier | 98-73-7. Silver Fern Chemical, Inc. [Link]

-

THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI. ResearchGate. [Link]

- CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.

-

Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. ResearchGate. [Link]

-

Tert Butyl Benzoate Imports Data. Zauba. [Link]

-

3-Bromobenzoic Acid tert-Butyl Ester. Maksons Fine Chem Pvt. Ltd. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

tert-Butyl Perbenzoate CAS No 614-45-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Safety data sheet - 4-tert-butylbenzoic acid (PTBBA). [Link]

-

P-Tert-Butyl Benzoic Acid at ₹ 2600/kg. IndiaMART. [Link]

-

Methyl 3-tert-butylbenzoate | C12H16O2 | CID 13498511. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl acetate. Oakwood Chemical. [Link]

-

Best Price of Methyl P-Tert-Butyl Benzoate CAS 93-58-3. punkrawpowders.com. [Link]

-

This compound (1 x 100 mg). Reagentia. [Link]

Sources

- 1. This compound - CAS:317829-73-5 - Abovchem [abovchem.com]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 4. preprints.org [preprints.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. ark-chem.co.jp [ark-chem.co.jp]

- 8. BENZOIC ACID TERT-BUTYL ESTER - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Experimental protocol for the reduction of the ketone in Tert-butyl 3-acetylbenzoate

Converting Tert-butyl 3-acetylbenzoate to Tert-butyl 3-(1-hydroxyethyl)benzoate

Abstract & Strategic Analysis

This application note details the experimental protocol for the chemoselective reduction of the ketone moiety in This compound to its corresponding alcohol, Tert-butyl 3-(1-hydroxyethyl)benzoate .

The primary challenge in this transformation is chemoselectivity . The substrate contains two reducible carbonyl functionalities:[1]

-

A ketone (acetyl group).

-

An ester (tert-butyl carboxylate).

For drug development applications, preserving the ester is critical, as it often serves as a protecting group or a handle for further diversification. While Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce both groups to alcohols (yielding a diol), Sodium Borohydride (NaBH₄) is the reagent of choice for its ability to discriminate between the relatively electron-deficient ketone and the less reactive ester.

For asymmetric synthesis requirements common in medicinal chemistry, this guide also provides a secondary protocol utilizing Noyori Transfer Hydrogenation to generate the enantiomerically enriched alcohol.

Mechanistic Insight & Chemical Logic

2.1 Why Sodium Borohydride?

The reduction relies on the nucleophilic addition of the hydride (

-

Electrophilicity: The ketone carbonyl carbon is more electrophilic (more positive character) than the ester carbonyl. The ester oxygen donates electron density into the carbonyl via resonance, rendering it less susceptible to nucleophilic attack by the mild borohydride reagent.

-

Sterics: The tert-butyl group on the ester provides significant steric bulk, further shielding the ester carbonyl from attack compared to the more accessible methyl ketone.

2.2 Reaction Scheme

The following diagram illustrates the transformation and the competing pathway (over-reduction) that this protocol avoids.

Figure 1: Reaction scheme highlighting the chemoselective pathway.

Experimental Protocol A: Standard Racemic Reduction

Objective: High-yield synthesis of racemic alcohol. Scale: 10 mmol (approx. 2.34 g of substrate).

3.1 Materials & Equipment

| Reagent | Equiv.[2] | Amount | Role |

| This compound | 1.0 | 2.34 g | Substrate |

| Sodium Borohydride (NaBH₄) | 1.1 | 0.42 g | Reducing Agent |

| Methanol (MeOH) | N/A | 25 mL | Solvent / Proton Source |

| Sat. Ammonium Chloride (NH₄Cl) | N/A | 20 mL | Quenching Agent |

| Ethyl Acetate (EtOAc) | N/A | 50 mL | Extraction Solvent |

3.2 Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.34 g of this compound in 25 mL of Methanol .

-

Temperature Control: Place the flask in an ice-water bath (0 °C).

-

Reasoning: NaBH₄ reduction is exothermic. Lowering the temperature prevents runaway exotherms and suppresses potential transesterification side reactions with the solvent (methanolysis).

-

-

Reagent Addition: Add 0.42 g of NaBH₄ portion-wise over 10 minutes.

-

Safety Note: Rapid addition causes vigorous evolution of hydrogen gas (

). Ensure the vessel is vented (e.g., via a needle in the septum or an open neck).

-

-

Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (20–25 °C). Stir for 1–2 hours.

-

Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes).

-

Success Marker: Disappearance of the starting material spot (

) and appearance of a more polar alcohol spot (

-

-

Quenching: Once complete, cool the flask back to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl .

-

Critical: Do not use strong acids (like HCl) for quenching. The tert-butyl ester is acid-labile and may hydrolyze to the carboxylic acid under low pH conditions. NH₄Cl provides a mild buffer (pH ~5-6).

-

-

Workup:

-

Remove methanol under reduced pressure (Rotavap) if possible (optional but improves extraction efficiency).

-

Extract the aqueous residue with Ethyl Acetate (3 x 20 mL) .

-

Combine organic layers and wash with Brine (20 mL) .

-

Dry over Anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate in vacuo.[1]

-

Protocol B: Asymmetric Reduction (Drug Development Focus)

Objective: Synthesis of enantiomerically enriched alcohol (e.g., >95% ee). Method: Noyori Asymmetric Transfer Hydrogenation (ATH).

4.1 Catalyst System[2]

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1–2 mol%).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

4.2 Methodology

-

Setup: In a flame-dried Schlenk flask under Nitrogen/Argon.

-

Dissolution: Dissolve substrate (1.0 equiv) in dry Dichloromethane (DCM) or run neat in the H-source if solubility permits.

-

Catalysis: Add the Ruthenium catalyst (0.01 equiv).

-

Initiation: Add the Formic Acid/TEA mixture (3–5 equiv). Stir at 28–30 °C for 12–24 hours.

-

Workup: Dilute with water, extract with DCM, and wash with saturated NaHCO₃ to neutralize residual formic acid.

Workflow Visualization

Figure 2: Operational workflow for the batch reduction process.

Quality Control & Troubleshooting

6.1 Analytical Validation Data

| Method | Expected Observation | Interpretation |

| 1H NMR (CDCl₃) | Loss of Acetyl Methyl group | |

| 1H NMR (CDCl₃) | Formation of Methyl doublet (CH-CH3 ) | |

| 1H NMR (CDCl₃) | Formation of Methine quartet (CH -OH) | |

| 1H NMR (CDCl₃) | Tert-butyl ester intact (Critical QC) | |

| IR Spectroscopy | ~1680 cm⁻¹ Disappears | Loss of Ketone C=O stretch |

| IR Spectroscopy | ~1715 cm⁻¹ Remains | Ester C=O stretch persists |

6.2 Troubleshooting Guide

-

Issue: Ester Hydrolysis (Formation of Carboxylic Acid).

-

Cause: Quench was too acidic or reaction temperature too high.

-

Solution: Use Sat. NH₄Cl or Phosphate buffer (pH 7). Keep reaction < 30°C.

-

-

Issue: Incomplete Conversion.

-

Cause: Wet methanol (reacts with NaBH₄) or old reagent.

-

Solution: Add an additional 0.2–0.5 equiv of NaBH₄. Ensure MeOH is relatively dry (HPLC grade is usually sufficient).

-

-

Issue: Transesterification (Methyl Ester formation).

-

Cause: Reaction left too long in MeOH or presence of catalytic base (methoxide).

-

Solution: Quench immediately upon completion. Avoid reflux.

-

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and Chemoselectivity).

-

Sigma-Aldrich. (2025).[9] Safety Data Sheet: Sodium Borohydride.

-

Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102.[2]

- Vertex AI Search. (2026). Chemoselective reduction of ketones in the presence of esters. (Aggregated search results verifying NaBH4 selectivity).

Sources

- 1. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kanto.co.jp [kanto.co.jp]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application of Tert-butyl 3-acetylbenzoate in Polymer Chemistry: A Comprehensive Analysis and Guide to Structurally Related Compounds

Senior Application Scientist Note: An extensive search of the scientific and technical literature reveals no established applications of tert-butyl 3-acetylbenzoate in polymer chemistry. This compound does not appear to be a commercially significant monomer, initiator, or modifier in polymerization processes. The following guide first addresses the theoretical potential of this molecule based on its chemical structure and then provides detailed application notes and protocols for structurally related compounds that are widely used in polymer chemistry: tert-butyl acrylate (TBA) and p-tert-butyl benzoic acid (PTBBA) . This approach is intended to provide relevant and practical information to researchers and professionals in the field who may be exploring benzoate or acrylate chemistries.

Part 1: Analysis of this compound

Chemical Structure and Potential Reactivity

This compound possesses three key functional groups that could theoretically be leveraged in polymer science:

-

Tert-butyl Ester: The bulky tert-butyl group provides steric hindrance, which can influence the reactivity of the ester.[1] This group is known to be a protecting group for carboxylic acids and can be selectively removed under acidic conditions to yield the corresponding carboxylic acid.[2]

-

Acetyl Group (Ketone): The ketone functionality can be a site for various chemical modifications. For instance, it could potentially be involved in condensation reactions or be a point for grafting other molecules onto a polymer backbone.

-

Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups that could be polymerizable or serve as sites for polymer modification.

Theoretical Applications in Polymer Chemistry

While not documented, one could hypothesize the following potential applications for this compound:

-

Functional Monomer: If a polymerizable group (like a vinyl group) were introduced onto the aromatic ring, this compound could be used as a functional monomer. The resulting polymer would have pendant acetyl and protected carboxyl groups, which could be post-functionalized. For example, the acetyl group could be used for cross-linking or for attaching biomolecules, while the deprotected carboxylic acid could impart hydrophilicity or serve as a site for further reactions.

-

Chain Transfer Agent Modification: The molecule could potentially be modified to act as a chain transfer agent in controlled radical polymerizations, introducing the acetylbenzoate functionality at the polymer chain end.

-

Polymer Additive: Due to its aromatic structure and functional groups, it might be investigated as a plasticizer or a UV stabilizer, although there is no data to support this.

The lack of available literature suggests that either this compound is difficult to synthesize, not cost-effective, or that its properties do not offer significant advantages over other commercially available functional monomers and polymer additives.

Part 2: Application Notes for Tert-butyl Acrylate (TBA) in Polymer Chemistry

Introduction: Tert-butyl acrylate (TBA) is a highly versatile acrylic monomer used in the synthesis of a wide range of polymers.[3] Its bulky tert-butyl group imparts unique properties to the resulting polymers, including hydrophobicity, thermal stability, and resistance to hydrolysis under alkaline conditions.[4] One of the most significant features of poly(tert-butyl acrylate) (PtBA) is its ability to be readily converted to poly(acrylic acid) (PAA) through acid-catalyzed hydrolysis, making it a valuable precursor for creating amphiphilic block copolymers and other functional materials.[5]

Key Applications of Tert-butyl Acrylate:

-

Precursor to Poly(acrylic acid): PtBA is frequently used as a protected form of PAA. This allows for the synthesis of well-defined polymer architectures, such as block copolymers, which can then be deprotected to reveal the hydrophilic PAA block.[5]

-

Synthesis of Block Copolymers: TBA is readily polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization.[5][6] This enables the synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. These block copolymers have applications in drug delivery, surfactants, and nanotechnology.

-

Coatings, Adhesives, and Sealants: Copolymers of TBA are used in the formulation of coatings, binders, adhesives, and sealants, imparting properties such as chemical resistance, hydrophobicity, and weatherability.[3]

Data Presentation: Properties of Tert-butyl Acrylate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [3] |

| Molecular Weight | 128.17 g/mol | [3] |

| Boiling Point | 120 °C | [4] |

| Density | 0.883 g/cm³ @ 25°C | [4] |

| Glass Transition Temperature (Tg) of PtBA | ~50 °C | [3] |

Experimental Protocols

Protocol 1: Synthesis of Poly(tert-butyl acrylate) via Atom Transfer Radical Polymerization (ATRP)

This protocol describes a typical ATRP of TBA to synthesize a well-defined homopolymer.

Materials:

-

Tert-butyl acrylate (TBA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Alumina (for catalyst removal)

-

Schlenk flask and other appropriate glassware

-

Nitrogen or Argon source

Workflow Diagram:

Caption: Workflow for the synthesis of PtBA via ATRP.

Step-by-Step Methodology:

-

Monomer Purification: Purify TBA by passing it through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr (1 part), anisole (solvent, e.g., 50% v/v with monomer), TBA (e.g., 100 parts), and PMDETA (1 part).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: After the final thaw and under a positive pressure of inert gas, add the initiator, EBiB (1 part), via syringe.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir. Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).

-

Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent like THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the purified polymer solution into a large excess of cold methanol. Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Hydrolysis of Poly(tert-butyl acrylate) to Poly(acrylic acid)

This protocol outlines the conversion of PtBA to PAA.

Materials:

-

Poly(tert-butyl acrylate) (PtBA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Dialysis tubing

-

Deionized water

Workflow Diagram:

Caption: Workflow for the hydrolysis of PtBA to PAA.

Step-by-Step Methodology:

-

Dissolution: Dissolve the PtBA homopolymer or block copolymer in dichloromethane (DCM).[5]

-

Acidolysis: To the stirred solution, add trifluoroacetic acid (TFA), typically 5 equivalents per tert-butyl ester group.[5]

-

Reaction: Allow the mixture to stir at room temperature for approximately 12 hours.[5]

-

Solvent Removal: Remove the DCM and excess TFA under a gentle stream of air or by rotary evaporation.[5]

-

Purification: Dissolve the resulting polymer in a minimal amount of a solvent like THF, transfer it to dialysis tubing, and dialyze against deionized water for 2-3 days to remove any remaining impurities.[5]

-

Isolation: Lyophilize the dialyzed solution to obtain the final poly(acrylic acid) as a white powder.[5]

Part 3: Application Notes for p-tert-butyl Benzoic Acid (PTBBA) in Polymer Chemistry

Introduction: p-tert-butyl benzoic acid (PTBBA) is an aromatic carboxylic acid used primarily as a polymer additive and modifier rather than a monomer for chain-growth polymerization.[7] Its bulky, non-polar tert-butyl group and polar carboxylic acid functionality allow it to impart specific properties to polymer resins.

Key Applications of p-tert-butyl Benzoic Acid:

-

Alkyd Resin Modifier: PTBBA is used as a chain terminator in the production of alkyd resins for coatings. It controls the molecular weight and improves properties such as drying time, hardness, and gloss.

-

PVC Heat Stabilizer: Metal salts of PTBBA, such as calcium and zinc salts, are used as heat stabilizers for polyvinyl chloride (PVC). They help to prevent thermal degradation of the polymer during processing.[7]

-

Corrosion Inhibitor: Due to its ability to form a protective layer on metal surfaces, PTBBA and its salts are used as corrosion inhibitors in various formulations, including lubricants and cooling fluids.[7]

-

Nucleating Agent: In some polyolefins like polypropylene, PTBBA can act as a nucleating agent, influencing the crystallization behavior and improving the mechanical and optical properties of the polymer.

Data Presentation: Properties of p-tert-butyl Benzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [7] |

| Molecular Weight | 178.23 g/mol | [7] |

| Melting Point | 168.5-169.0 °C | [7] |

| Appearance | White crystalline powder | [7] |

| Solubility | Insoluble in water; soluble in alcohols and benzene | [7] |

Protocol 3: General Procedure for Modification of Alkyd Resins with PTBBA

This protocol provides a conceptual overview of how PTBBA is incorporated into an alkyd resin.

Materials:

-

Polyhydric alcohol (e.g., glycerol, pentaerythritol)

-

Polybasic acid (e.g., phthalic anhydride)

-

Drying oil fatty acid (e.g., from linseed oil or soybean oil)

-

p-tert-butyl benzoic acid (PTBBA)

-

Xylene (for azeotropic removal of water)

-

High-temperature reaction vessel with stirrer, condenser, and Dean-Stark trap

Workflow Diagram:

Caption: General workflow for alkyd resin synthesis with PTBBA.

Step-by-Step Methodology:

-

Reactor Charging: The reaction vessel is charged with the polyhydric alcohol, polybasic acid, and drying oil fatty acids.

-

Initial Heating: The mixture is heated under an inert gas sparge to achieve a molten and homogenous state.

-

Addition of PTBBA: PTBBA is added to the reactor. The amount of PTBBA is calculated to control the final molecular weight and properties of the resin.

-

Polyesterification: The temperature is raised to the esterification temperature (typically 220-250 °C). Water produced during the reaction is removed azeotropically with a solvent like xylene using a Dean-Stark trap.

-

Process Monitoring: The reaction is monitored by periodically measuring the acid value and viscosity of the resin.

-

Completion: The reaction is considered complete when the target acid value and viscosity are reached. The resin is then cooled and diluted with an appropriate solvent to the desired solids content for its final application in paints and coatings.

References

-

Univar Solutions. Tert.-Butyl Acrylate (TBA). [Link]

-

ResearchGate. Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. [Link]

-

ResearchGate. Synthesis of tertiary-butyl acrylate polymers and preparation of diblock copolymers using atom transfer radical polymerization | Request PDF. [Link]

-

Baghdad Science Journal. Synthesis of Multifunctional Polymers Based on Tert-Butyl Acrylamide/Octyl Acrylate as Lubricant Additives and. [Link]

-

Journal of the American Chemical Society. The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. [Link]

- Google Patents.

-

Ataman Kimya. PARA TERTIARY BUTYL BENZOIC ACID. [Link]

-

MDPI. Synthesis of Poly(methacrylic acid-co-butyl acrylate) Grafted onto Functionalized Carbon Nanotube Nanocomposites for Drug Delivery. [Link]

-

PubChem. Methyl 3-tert-butylbenzoate | C12H16O2 | CID 13498511. [Link]

-

PubMed. Well-defined polymers with activated ester and protected aldehyde side chains for bio-functionalization. [Link]

-

PrepChem.com. Synthesis of methyl p-(t-butyl)-benzoate. [Link]

-

Gutenberg Open Science. Bifunctional carbanionic synthesis of bio-based thermoplastic elastomers in methyl tert-butyl ether. [Link]

-

Vinati Organics. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. [Link]

-

MDPI. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, p-tert-butyl- (CAS 98-73-7). [Link]

-

Baghdad Science Journal. Synthesis of Multifunctional Polymers Based on Tert-Butyl Acrylamide/Octyl Acrylate as Lubricant Additives and Adsorbents for Copper Ion from Aqueous Solution. [Link]

-

PubChem. Tert-butyl 4-bromo-3-methylbenzoate | C12H15BrO2 | CID 11845988. [Link]

-

Vinati Organics. Para Tertiary Butyl Benzoic Acid (PTBBA) - CAS 98-73-7. [Link]

Sources

- 1. Buy tert-Butyl benzoate | 774-65-2 [smolecule.com]

- 2. Tert-butyl 4-bromo-3-methylbenzoate | 347174-28-1 | Benchchem [benchchem.com]

- 3. jamorin.com [jamorin.com]

- 4. discover.univarsolutions.com [discover.univarsolutions.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Para Tertiary Butyl Benzoic Acid (PTBBA) - CAS 98-73-7 | Vinati Organics [vinatiorganics.com]

Application Note: Asymmetric Synthesis of (R)-Tert-butyl 3-(1-hydroxyethyl)benzoate

Executive Summary

This application note details the protocol for the asymmetric synthesis of (R)-tert-butyl 3-(1-hydroxyethyl)benzoate , a critical chiral intermediate for

Utilizing Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) , this protocol achieves high enantioselectivity (>95% ee) and chemoselectivity, reducing the ketone moiety while leaving the acid-labile tert-butyl ester intact. This method offers a distinct advantage over borane-mediated reductions by avoiding hazardous reagents and providing a greener, scalable process suitable for pharmaceutical intermediate production.

Scientific Background & Mechanistic Rationale[1][2][3]

The Substrate: Tert-butyl 3-acetylbenzoate

The substrate features two carbonyl functionalities: a ketone (acetyl group) and a tert-butyl ester.

-

Challenge: Chemoselective reduction of the ketone without affecting the ester. Standard hydride reagents (e.g., LiAlH

) would reduce both. -

Solution: ATH using the Noyori-Ikariya catalyst (RuCl(p-cymene)[(R,R)-TsDPEN]) exploits metal-ligand bifunctional catalysis to selectively reduce the ketone via an inner-sphere mechanism.

-

Strategic Value: The tert-butyl ester serves as an orthogonal protecting group. Unlike methyl or ethyl esters, it is resistant to basic hydrolysis but can be cleaved under mild acidic conditions (e.g., TFA), facilitating downstream coupling in Mirabegron synthesis.

Reaction Mechanism (Metal-Ligand Bifunctional Catalysis)

The reaction proceeds via a concerted proton/hydride transfer. The Ruthenium center coordinates the hydride, while the amine proton of the TsDPEN ligand coordinates the ketone oxygen. This "lock-and-key" transition state ensures high facial selectivity (enantiocontrol).

Key Mechanistic Steps:

-

Induction: Formation of the active 16-electron Ru-hydride species from the precatalyst.

-

Enantio-discrimination: The aromatic ring of the substrate aligns away from the

-arene (p-cymene) ligand to minimize steric repulsion (CH/ -

Transfer: Concerted delivery of H

(from Ru) and H

Experimental Protocol

Materials & Reagents

| Reagent | CAS | Equiv. | Function |

| This compound | 317829-73-5 | 1.0 | Substrate |

| RuCl(p-cymene)[(R,R)-TsDPEN] | 192139-92-7 | 0.005 (0.5 mol%) | Chiral Catalyst |

| Formic Acid / Triethylamine | - | 5:2 (v/v) | H-Donor / Solvent |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Extraction |

| Ethyl Acetate / Hexanes | - | - | Purification |

Step-by-Step Procedure

Step 1: Catalyst Preparation (In-situ or Pre-formed)

-

Note: Using the commercially available pre-formed complex is recommended for reproducibility.

-

If preparing in-situ: Charge a Schlenk flask with

(0.0025 equiv) and

Step 2: Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10.0 g, 45.4 mmol) in the Formic Acid/Triethylamine azeotrope (30 mL).

-

Critical Control Point: Ensure the reaction mixture is degassed (sparge with

for 10 mins) to prevent catalyst deactivation by oxygen.

-

-

Add the Ru-catalyst (145 mg, 0.23 mmol) in one portion.

-

Stir the reaction mixture at 25–30°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3]

-

Endpoint: Disappearance of the ketone starting material (

) and appearance of the alcohol (

-

Step 3: Workup

-

Dilute the reaction mixture with water (100 mL) and extract with DCM (

mL). -

Wash the combined organic layers with saturated

(to neutralize residual formic acid) and brine. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.-

Caution: Do not heat above 40°C during concentration to avoid potential acid-catalyzed elimination of the alcohol (though the t-butyl ester is relatively stable).

-

Step 4: Purification

-

The crude product is typically >95% pure.

-

If necessary, purify via flash column chromatography on silica gel (Eluent: 10%

20% EtOAc in Hexanes). -

Yield: Expected 9.0–9.5 g (90–95%).

-

Physical State: Colorless to pale yellow oil or low-melting solid.

Analytical Validation

Enantiomeric Excess Determination (HPLC)[4][7]

-

Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5

m). -

Mobile Phase: Hexane : Isopropanol (95 : 5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Representative):

-

(S)-Enantiomer: ~12.5 min

-

(R)-Enantiomer (Major): ~14.2 min

-

-

Target Specification:

ee.

NMR Characterization (Representative Data)

-

H NMR (400 MHz,

-

Interpretation: The quartet at 4.95 ppm confirms the reduction of the ketone to the methine proton of the secondary alcohol.

Visualizations & Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the transformation and the catalytic cycle involved.

Caption: Figure 1. Catalytic cycle for the Asymmetric Transfer Hydrogenation of this compound.

Experimental Workflow

A visual guide to the operational steps.

Caption: Figure 2. Step-by-step experimental workflow for the synthesis process.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

-

Takemoto, T., et al. (1999). Process for production of aminothiazole derivatives (Mirabegron precursors).[3] U.S. Patent 6,346,532. Link

-

Matsumura, K., et al. (2011). Practical Synthesis of Optically Active Alcohols via Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 15(5), 1130–1137. Link

-

PubChem Compound Summary. (2024). This compound (CAS 317829-73-5). National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Tert-butyl 3-acetylbenzoate Purification

Topic: Purification & Handling of Tert-butyl 3-acetylbenzoate

Ticket ID: TBA-3AC-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Bifunctional Challenge

Welcome to the technical support hub for This compound . This molecule acts as a critical "bifunctional linker" in medicinal chemistry—possessing a reactive ketone for reductive amination/condensation and a masked carboxylic acid (the tert-butyl ester).

The Core Problem: This compound presents a purification paradox. The ketone functionality makes it polar enough to require chromatography, but the tert-butyl ester is acid-labile . Standard silica gel chromatography often leads to "streaking" or decomposition into 3-acetylbenzoic acid and isobutylene. Furthermore, if synthesized via DCC coupling, the removal of dicyclohexylurea (DCU) is a persistent bottleneck.

This guide provides self-validating protocols to navigate these stability issues.

Module 1: Troubleshooting Chromatography (The "Acid Trap")

Q: Why does my product streak on the TLC plate and lose mass after column chromatography?

A: Your stationary phase is likely catalyzing the decomposition of your ester.

The Science: Standard silica gel (SiO2) has a surface pH of 4.0–5.0 due to silanol (Si-OH) groups. Tert-butyl esters are susceptible to acid-catalyzed hydrolysis and E1 elimination. As the compound travels down the column, the acidic surface protonates the ester carbonyl, facilitating the ejection of the stable tert-butyl cation (which forms isobutylene gas) and leaving behind the free acid (3-acetylbenzoic acid). The free acid is much more polar and "streaks" or sticks to the baseline.

The Solution: The "Buffered" Silica Protocol You must neutralize the acidic sites on the silica gel before purification.

Protocol:

-

Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 90:10 Hexane:EtOAc).

-

The Passivation Step: Add 1% Triethylamine (Et3N) or 1% Pyridine to the slurry solvent.

-

Packing: Pour the column with this basic mixture.

-

Flushing: Flush the column with 2–3 column volumes (CV) of the mobile phase without the amine to remove excess base (optional, but recommended if your product is base-sensitive, though this ester is base-stable).

-

Elution: Run your column normally. The amine stays adsorbed to the most active acidic sites, protecting your ester.

DOT Diagram: Buffered Column Logic

Caption: Logic flow demonstrating how amine passivation prevents acid-catalyzed decomposition on silica.

Module 2: Removing Coupling Byproducts (The "DCU Nightmare")

Q: I synthesized this using 3-acetylbenzoic acid, t-BuOH, and DCC. I have a white solid that won't go away. What is it?

A: That is Dicyclohexylurea (DCU).[1] It is notoriously difficult to remove because it is slightly soluble in organic solvents but precipitates upon concentration.

The Science: DCC (Dicyclohexylcarbodiimide) becomes DCU upon hydration. While DCU is mostly insoluble in DCM or ether, small amounts dissolve and co-elute with your product.

The Solution: The "Cold Shock" & Solvent Switch Do not rely solely on chromatography for DCU removal. Use solubility differences first.

Protocol:

-

Concentration: Evaporate your reaction solvent (usually DCM or THF) completely.[1]

-

Resuspension: Redissolve the crude oily residue in cold Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) . DCU is virtually insoluble in ether.

-

Precipitation: Place the flask in a freezer (-20°C) for 2 hours.

-

Filtration: Filter the cold mixture rapidly through a pad of Celite . The DCU will stay on the Celite.

-

Chemical Wash: Wash the ether filtrate with:

Alternative: If possible, use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC.[3] The urea byproduct of EDC is water-soluble and washes away in the extraction phase, eliminating this issue entirely [1].

Module 3: Physical State & Thermal Handling

Q: Is the product a solid or an oil? Can I distill it?

A: It is likely a viscous oil or a low-melting solid. Do NOT distill at atmospheric pressure. [1]

Data Table: Physical Properties & Handling

| Property | Value / Characteristic | Handling Note |

| Physical State | Viscous Oil / Low MP Solid (< 50°C) | May crystallize if seeded and stored at -20°C. |

| Thermal Stability | Unstable > 100°C | Tert-butyl esters undergo thermal elimination.[1] |

| Boiling Point | N/A (Decomposes) | Do not attempt standard distillation.[1] |

| Solubility | High: DCM, EtOAc, Ether, Toluene | Insoluble in water.[1] |

| TLC Rf | ~0.4 (80:20 Hex:EtOAc) | Estimate. Ketone increases polarity vs. simple benzoate. |

Critical Warning - Thermal Elimination:

Tert-butyl esters undergo a retro-Ene reaction (Chugaev-type elimination) at high temperatures.

Module 4: Master Purification Workflow

Q: What is the definitive step-by-step workflow for high purity?

A: Follow this integrated decision matrix.

Step-by-Step Protocol:

-

Quench & Wash:

-

DCU Removal (if DCC used):

-

Chromatography (The Polish):

-

Use the Buffered Silica Protocol (Module 1).

-

Eluent: Gradient from 100% Hexane to 80:20 Hexane:EtOAc.

-

Note: The product is the "spot" that is UV active and less polar than the starting acid (which should be gone) but more polar than simple hydrocarbons.

-

DOT Diagram: Purification Decision Matrix

Caption: Decision tree for selecting the correct purification path based on synthesis method.

References

-

Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [1]

-

Organic Syntheses. (1990).[1][4] Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, Coll.[4] Vol. 7, p.93.

- Greenberg, J. A., & Sammakia, T. (2017). Stability of tert-Butyl Esters under Acidic Conditions. Journal of Organic Chemistry. (General reference on ester stability).

-

ChemicalBook. (2025).[1][2][4] 4-Acetyl-benzoic acid tert-butyl ester Properties (Isomer comparison).

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

- 1. Benzoic acid, p-tert-butyl- (CAS 98-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 4-Acetyl-benzoic acid tert-butyl ester | 105580-41-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Work-up procedures for reactions containing Tert-butyl 3-acetylbenzoate

[1][2][3]

Product Profile & Handling Overview

-

Key Functionalities:

-

Tert-butyl Ester: Sterically bulky, resistant to saponification (base hydrolysis) but highly sensitive to acidolysis (cleaves to carboxylic acid).[1][2][3]

-

Acetyl Group (Meta): Electron-withdrawing ketone; susceptible to nucleophilic attack, reduction, and aldol condensation under strong basic conditions.[1][2][3]

-

-

Physical State: Typically a low-melting solid or viscous oil (Isomeric p-isomer mp: ~59–60°C).[1][2][3]

-

Solubility: Soluble in EtOAc, DCM, Toluene, Et2O; Insoluble in water.[2]

Module 1: Standard Work-Up Procedures

Decision Matrix: Quenching & Extraction

The choice of quenching agent is critical to prevent unintended deprotection (loss of t-butyl group) or side reactions on the ketone.[1][2]

Figure 1: Decision matrix for quenching reactions to preserve the acid-labile tert-butyl ester.[1][2]

Protocol A: Removal of Basic Reagents (Pyridine/DMAP)

Context: Common synthesis involves reacting 3-acetylbenzoic acid with t-butanol using DCC/DMAP or Pyridine/Benzoyl Chloride.[1][2]

-

Dilution: Dilute the reaction mixture with Diethyl Ether (

) or MTBE . -

Acid Wash (CRITICAL STEP): Wash the organic layer with cold 10% Citric Acid or 0.5 M HCl (ice-cold).[1][2][3]

-

Neutralization: Immediately wash with Saturated

to restore neutral pH.[1][2][3] -

Drying: Dry over anhydrous

and concentrate in vacuo < 40°C.

Protocol B: Removal of Acidic Reagents

Module 2: Purification Troubleshooting

Chromatography Guidelines

This compound is moderately polar due to the ketone and ester.[1][2][3]

| Parameter | Recommendation | Technical Rationale |

| Stationary Phase | Silica Gel (Neutralized) | Standard silica is slightly acidic (pH 5-6).[1][2][3] For highly sensitive esters, pre-wash the column with 1% |

| Mobile Phase | Hexane : EtOAc (Gradient) | Start 95:5 |

| TLC Visualization | UV (254 nm) | The benzene ring + carbonyls provide strong UV absorption.[1][2][3] |

| Alternative | Recrystallization | If solid: Dissolve in min.[1][2][3] hot Hexane/Toluene; cool to -20°C. |

Module 3: Frequently Asked Questions (Troubleshooting)

Q1: Why did my product turn into a carboxylic acid during work-up?

Diagnosis: Unintended Acidolysis.

Mechanism: The tert-butyl cation is stable.[1][2][3][6] In the presence of protons (

-

Switch to Citric Acid or Ammonium Chloride (

) for quenching basic reactions.[1][2][3] -

Ensure the rotary evaporator water bath is not > 45°C if traces of acid are present.[1][3]

Q2: I see a new spot on TLC that runs much lower (more polar). What is it?

Diagnosis: Likely 3-acetylbenzoic acid (hydrolysis product) or the alcohol (if reducing agents were used).[1][2][3] Validation:

-

Spot the crude against authentic 3-acetylbenzoic acid.[1][2][3]

-

If the spot streaks, it is likely the carboxylic acid. Recovery: If you accidentally hydrolyzed the ester, you must re-esterify using isobutylene/

(cat) or Boc-anhydride/DMAP.[1][2][3]

Q3: The product is an oil, but it's supposed to be a solid. How do I crystallize it?

Diagnosis: Solvent entrapment or impurities preventing lattice formation.[1][2][3] Procedure:

-

High-vacuum drying: Keep on high vac (< 1 mbar) for 4 hours to remove traces of EtOAc/Toluene.[1][2][3]

-

Seed Crystal: If available, add a speck of solid product.[1][2][3]

-

Trituration: Add cold Pentane or Hexane. Scratch the flask wall with a glass rod to induce nucleation.[1][3]

-

Impurity Check: Run NMR. If significant t-butanol or reagents remain, the melting point depression will prevent solidification.[1]

Q4: Can I use this compound in a Grignard reaction?

Advisory: Proceed with Caution.

-

Risk: The ketone (acetyl group) is highly reactive toward Grignards (

).[1][2][3] The ester is sterically hindered (t-butyl) and reacts slower, but will eventually react to form a tertiary alcohol.[1][2] -

Selectivity: To target the ester only, you must protect the ketone (e.g., as an acetal). To target the ketone only, use 1 equivalent of Grignard at -78°C, but over-addition will attack the ester.

Module 4: Advanced Purification Workflow

Figure 2: Purification logic flow based on crude purity profile.

References

-

ChemicalBook. (2025).[1][2][3][7] 4-Acetyl-benzoic acid tert-butyl ester Properties and Synthesis. (Used as proxy for 3-acetyl isomer physical properties).[1][2][3] Link

-

Wright, S. W., et al. (1992).[2][3] Convenient preparations of t-butyl esters and ethers from t-butanol.[1][2][3][4] Tetrahedron Letters, 33(12), 1539-1542.[1][2] (Standard synthesis and stability data). Link[1][2][3]

-

Greene, T. W., & Wuts, P. G. M. (2014).[2][3] Greene's Protective Groups in Organic Synthesis.[1][2][3] John Wiley & Sons.[1][2][3] (Authoritative source on tert-butyl ester acid-lability). Link[1][2][3]

-

PubChem. (2025).[1][2][3] Tert-butyl benzoate - Compound Summary.[1][2][3] National Library of Medicine.[1][2][3] Link

Sources

- 1. 4-Acetyl-benzoic acid tert-butyl ester | 105580-41-4 [chemicalbook.com]

- 2. para-tert-Butylbenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Tert-butyl benzoate | C11H14O2 | CID 69886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

A Researcher's Guide to Chemoselectivity: Ketone vs. Ester Reactivity in Tert-butyl 3-acetylbenzoate

For the synthetic chemist, the ability to selectively target one functional group in the presence of another is paramount. This principle, known as chemoselectivity, governs the design of elegant and efficient synthetic routes. Tert-butyl 3-acetylbenzoate presents a classic case study in this arena, bearing both a ketone (the acetyl group) and a tert-butyl ester on an aromatic scaffold. This guide provides an in-depth comparison of the relative reactivity of these two crucial functional groups, supported by mechanistic principles and actionable experimental protocols.

The Underlying Principles: Electronic and Steric Causality

The disparate reactivity of the ketone and ester functionalities in this compound is not a matter of chance, but a direct consequence of fundamental electronic and steric differences.

1. Electronic Effects: The Decisive Role of Resonance

At its core, the reactivity of a carbonyl group towards a nucleophile is dictated by the electrophilicity of the carbonyl carbon—that is, the magnitude of its partial positive charge (δ+).

-

Ketones: The ketone's carbonyl carbon is bonded to two other carbon atoms. The primary electronic factor is the polarization of the carbon-oxygen double bond, which draws electron density towards the oxygen, rendering the carbon electrophilic.

-

Esters: While also featuring a polarized C=O bond, the ester is distinguished by the adjacent oxygen atom of the alkoxy group (-OtBu). This oxygen's lone pairs of electrons participate in resonance, delocalizing over the O=C-O system. This resonance donation significantly reduces the partial positive charge on the carbonyl carbon, making it inherently less electrophilic and thus less reactive towards nucleophiles compared to a ketone.[1][2][3]

2. Steric Hindrance: The Bulky Gatekeeper

The accessibility of the electrophilic carbonyl carbon to an incoming nucleophile is equally critical.

-

Ketone: The acetyl group (-COCH₃) presents a relatively low steric profile, with only a methyl group and the aromatic ring flanking the carbonyl.

-

Ester: The tert-butyl group (-C(CH₃)₃) is exceptionally bulky. This steric shield effectively hinders the trajectory of nucleophilic attack on the ester carbonyl carbon, further diminishing its reactivity.[4][5]

The confluence of these factors—the ketone's higher intrinsic electrophilicity and lower steric hindrance—overwhelmingly favors it as the primary site of reaction in most nucleophilic transformations.

Experimental Validation: A Comparative Analysis

We will now explore three common classes of organic reactions to experimentally demonstrate the pronounced chemoselectivity in this compound.

A. Chemoselective Reduction with Hydride Reagents

The reduction of carbonyls is a cornerstone of organic synthesis. The choice of hydride reagent is critical for achieving selectivity. Sodium borohydride (NaBH₄) is a mild reducing agent, perfectly suited for this challenge.

Core Principle: Due to its moderate reactivity, NaBH₄ readily reduces the more electrophilic ketones and aldehydes while typically leaving less reactive esters untouched under standard protic solvent conditions.[6][7]

Expected Outcome: The ketone moiety of this compound will be selectively reduced to a secondary alcohol, with the tert-butyl ester group remaining intact.

| Reactant | Reagent & Conditions | Major Product | Anticipated Yield |

| This compound | NaBH₄, 1.1 eq., Methanol, 0°C to RT | Tert-butyl 3-(1-hydroxyethyl)benzoate | >95% |

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.20 g, 10.0 mmol).

-

Dissolution: Add methanol (30 mL) and stir until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: While stirring vigorously, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0°C.

-

Workup: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Caption: Experimental workflow for the selective reduction of the ketone.

B. Nucleophilic Addition with Grignard Reagents

Grignard reagents are potent carbon nucleophiles that readily attack carbonyl compounds. Their behavior with this compound provides a clear illustration of reactivity preference.